![molecular formula C12H16O B12571787 {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene CAS No. 202996-97-2](/img/structure/B12571787.png)
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a {[(3-methylbut-1-en-1-yl)oxy]methyl} group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methyl-1-buten-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 3-methyl-1-buten-1-ol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler analog with a hydroxyl group instead of the {[(3-methylbut-1-en-1-yl)oxy]methyl} group.
Benzaldehyde: An oxidized form of benzyl alcohol with an aldehyde group.
Benzoic acid: A further oxidized form with a carboxylic acid group.
Uniqueness
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is unique due to its specific ether linkage and the presence of the 3-methylbut-1-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
202996-97-2 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-methylbut-1-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
DLRODDIHSJLPNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
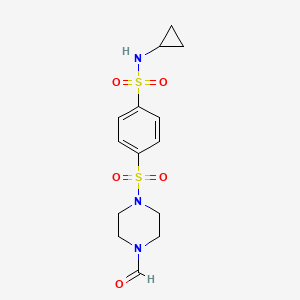
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
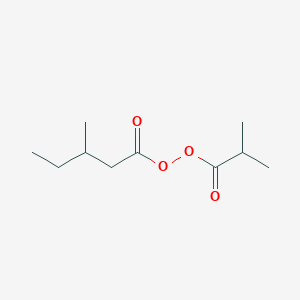
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
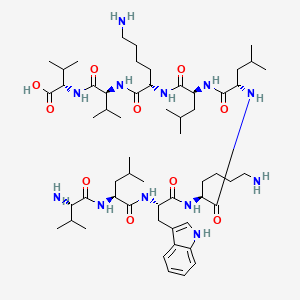
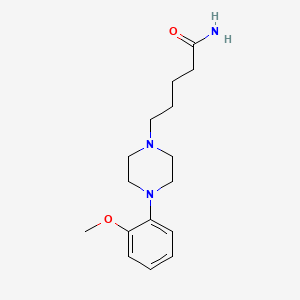
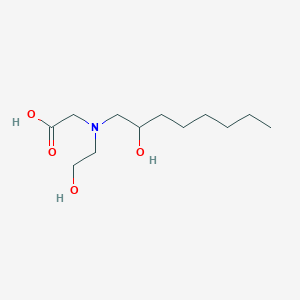
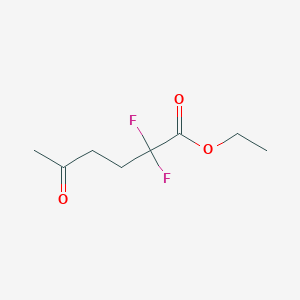
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
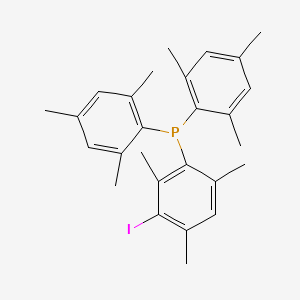
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide](/img/structure/B12571782.png)
